molecular formula C9H12ClNO2S2 B3938975 N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide

N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide

Cat. No. B3938975
M. Wt: 265.8 g/mol
InChI Key: RJLOKPHDLZLWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide, also known as CMET, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMET is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide involves the inhibition of carbonic anhydrase enzymes, specifically the isoforms CA IX and CA XII. By inhibiting these enzymes, N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide disrupts the regulation of pH in cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its role as a carbonic anhydrase inhibitor, N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide has also been shown to have other biochemical and physiological effects. These include the inhibition of tumor growth, the reduction of inflammation, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide in lab experiments is its ability to selectively target carbonic anhydrase enzymes, making it a valuable tool for studying their role in various biological processes. However, one limitation of N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors.

Future Directions

There are many potential future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide and its applications. Some possible areas of focus include the development of more potent N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide derivatives, the investigation of its effects on other biological processes, and the exploration of its potential as a therapeutic agent for various diseases.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in the regulation of pH in various tissues and organs, making them important targets for drug development.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S2/c1-15(12,13)11-6-7-14-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLOKPHDLZLWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenylthio)ethyl](methylsulfonyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.